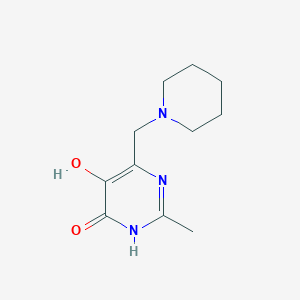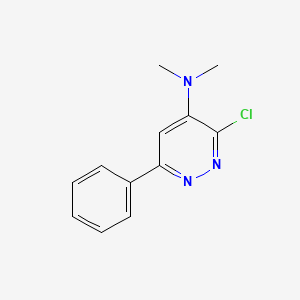
N-Benzoyl-4'-thioadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-9H-purin-6-yl)benzamide: is a complex organic compound that features a purine base linked to a benzamide group through a tetrahydrothiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-9H-purin-6-yl)benzamide typically involves multi-step organic reactions. The key steps include:
Formation of the tetrahydrothiophene ring: This can be achieved through the cyclization of a suitable precursor.
Attachment of the purine base: The purine base is introduced through nucleophilic substitution reactions.
Formation of the benzamide group: This step involves the reaction of the intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the purine base or the benzamide group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include oxidized or reduced forms of the original compound, as well as various substituted derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
- Studied for its ability to modulate biological pathways.
Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential use in various industrial processes.
作用機序
The mechanism of action of N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological effects.
類似化合物との比較
- N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-9H-purin-6-yl)acetamide
- N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-9H-purin-6-yl)propionamide
Comparison:
- The benzamide group in the compound provides unique chemical properties compared to similar compounds with different amide groups.
- The presence of the tetrahydrothiophene ring adds to the compound’s stability and reactivity.
- The specific arrangement of functional groups in the compound allows for unique interactions with biological targets, distinguishing it from similar compounds.
特性
CAS番号 |
159981-08-5 |
|---|---|
分子式 |
C17H17N5O4S |
分子量 |
387.4 g/mol |
IUPAC名 |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H17N5O4S/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12-,13-,17-/m1/s1 |
InChIキー |
NZMQTSLCENJVBH-CNEMSGBDSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](S4)CO)O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(S4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran](/img/structure/B12906634.png)

![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)

